5-Chloro-2-methylquinolin-6-ol hydrobromide

Overview

Description

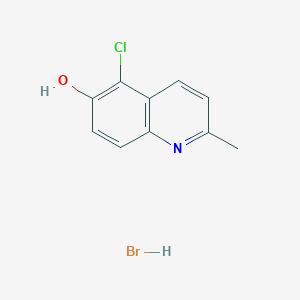

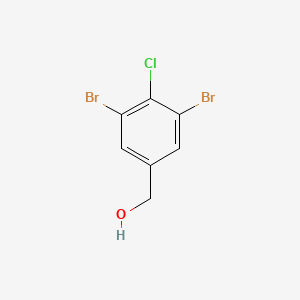

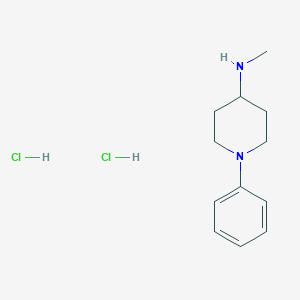

“5-Chloro-2-methylquinolin-6-ol hydrobromide” is a chemical compound with the molecular formula C10H9BrClNO . It has a molecular weight of 274.54 . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “5-Chloro-2-methylquinolin-6-ol hydrobromide” were not found, quinoline derivatives are generally synthesized using various methods . For instance, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .

Molecular Structure Analysis

The molecular structure of “5-Chloro-2-methylquinolin-6-ol hydrobromide” is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-methylquinolin-6-ol hydrobromide” include a molecular weight of 274.54 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Metal Complex Formation

A study by Patel and Patel (2017) discussed the synthesis of a novel ligand similar to 5-Chloro-2-methylquinolin-6-ol hydrobromide. This compound was used to prepare metal complexes with various divalent transition metals, demonstrating its potential in forming complex structures with metals. These compounds exhibited antimicrobial activity against several strains of bacteria and fungi, showcasing their biomedical applications (Patel & Patel, 2017).

Antimicrobial Potentials

A 2014 study investigated the antimicrobial activities of 4-methylquinoline analogues, which are structurally similar to 5-Chloro-2-methylquinolin-6-ol hydrobromide. These compounds, including 2-methyl-8-hydroxyquinoline, showed potent activities against foodborne bacteria, highlighting their potential use in developing natural preservatives and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

Electroluminescent Device Applications

In the field of organic electronics, Huo et al. (2015) synthesized 8-hydroxyquinoline metallic derivatives with chlorine substitution. These compounds demonstrated strong fluorescence and potential as yellow organic light-emitting diodes (OLEDs). The study highlights the utility of chloro-substituted quinolines in electronic devices, suggesting similar applications for 5-Chloro-2-methylquinolin-6-ol hydrobromide (Huo et al., 2015).

Chemosensor for Metal Ions

Prodi et al. (2001) developed a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound's ability to selectively bind Cd2+ over other metal ions suggests its potential as a chemosensor, indicating similar utility for 5-Chloro-2-methylquinolin-6-ol hydrobromide (Prodi et al., 2001).

Anticancer Activity

A 2018 study by Živković et al. evaluated the anticancer potential of platinum(II) complexes with 5-chloro-7-iodo-8-quinolinol (a compound related to 5-Chloro-2-methylquinolin-6-ol hydrobromide). These complexes showed high cytotoxic effects on human fibroblasts and carcinoma cell lines, indicating the potential of chloro-substituted quinolines in cancer therapy (Živković et al., 2018).

Corrosion Inhibition

In a study on corrosion inhibition, Faydy et al. (2020) investigated the performance of new 8-hydroxyquinoline derivatives, including a chloro-substituted compound, in preventing carbon steel corrosion in a phosphoric acid environment. The findings suggest that chloro-substituted quinolines, like 5-Chloro-2-methylquinolin-6-ol hydrobromide, could be effective corrosion inhibitors (Faydy et al., 2020).

properties

IUPAC Name |

5-chloro-2-methylquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.BrH/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11;/h2-5,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETHEJVJRZVXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)

![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)

![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)